Aristolochic acid E
Overview
Description
Aristolochic acid E is a member of the aristolochic acids family, which are naturally occurring compounds found in plants of the Aristolochiaceae family, particularly in the genera Aristolochia and Asarum . These compounds are known for their potent carcinogenic and nephrotoxic properties . This compound, like its analogues, has been studied for its toxicological effects and its role in traditional medicine.
Mechanism of Action
Target of Action
Aristolochic acids (AAs), including Aristolochic acid E, are a group of toxins commonly present in the plants of genus Aristolochia and Asarum . The primary targets of this compound are the kidneys , specifically the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .
Mode of Action
This compound interacts with its targets, causing necrotic and apoptotic cell death exclusively in the proximal tubule . The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53 , which seems to be unique to aristolochic acid-associated carcinogenesis .
Biochemical Pathways
This compound affects multiple biochemical pathways. In hepatocytes, it activates NF-κB and STAT3 signaling pathways , which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid absorption and elimination, fitting into a two-compartmental open model . The elimination of this compound has a relationship with the dosage, with the low dose group eliminating more quickly than the high dose group .
Result of Action
The result of this compound’s action is severe nephrotoxicity and carcinogenicity. It can cause end-stage renal failure associated with urothelial carcinoma . The progressive lesions and mutational events initiated by this compound are irreversible .
Action Environment
The action of this compound can be influenced by environmental factors. Chronic environmental exposure to aristolochic acid due to environmental/dietary contamination has been reported . Moreover, the use of AA-containing herbal remedies and the consumption of food contaminated by AAs still carry high risk .
Biochemical Analysis
Biochemical Properties
Aristolochic Acid E interacts with various enzymes, proteins, and other biomolecules. It is metabolically activated to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 . These interactions contribute to the biochemical reactions that this compound is involved in.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, it activates NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), this compound activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms covalent DNA adducts by binding preferentially to the exocyclic amino acid group of purine nucleotides, creating a cyclic N-acylnitrenium ion with a delocalized positive charge . This leads to changes in gene expression and can result in cell damage and disease.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The progressive lesions and mutational events initiated by this compound are irreversible
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a pilot carcinogenicity study in rats, aristolochic acids were administered orally at dose levels of 0, 0.1, 1, and 10 mg/kg body weight
Metabolic Pathways
This compound is involved in several metabolic pathways. It is enzymatically reduced to reactive intermediates that generate DNA adducts . The enzymes involved in this process include cytochrome P450 (CYP) 1A1 and CYP1A2 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Uptake assays in heterologous expression systems identified murine organic anion transporters (mOat1, mOat2, and mOat3) as capable of mediating transport of AA-I
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid E typically involves the extraction from natural sources, such as plants of the Aristolochiaceae family. The extraction process often includes the use of solvents like methanol or ethanol to isolate the compound from plant material .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. when required for research purposes, it is usually obtained through advanced extraction techniques such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE), which offer high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid E undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can produce aristolactam E, a known metabolite.
Substitution: Substitution reactions can occur at the nitro or methoxy groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Aristolactam E.
Substitution: Substituted derivatives with altered functional groups.
Scientific Research Applications
Aristolochic acid E has been extensively studied in various scientific fields:
Comparison with Similar Compounds
- Aristolochic acid I
- Aristolochic acid II
- Aristolactam I
- Aristolactam II
Comparison: Aristolochic acid E shares structural similarities with other aristolochic acids but differs in the specific substituents on its phenanthrene ring . This structural variation influences its reactivity and toxicity profile. For instance, aristolochic acid I and II are more commonly studied due to their higher abundance and more pronounced toxic effects .
This compound is unique in its specific interactions with DNA and its distinct metabolic pathways, making it a valuable compound for studying the mechanisms of aristolochic acid-induced toxicity .
Properties
IUPAC Name |
8-hydroxy-9-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-11-3-2-7-8(15(11)19)4-10(18(22)23)13-9(17(20)21)5-12-16(14(7)13)26-6-25-12/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMNWRTDNPVFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC(=C3C(=CC4=C(C3=C2C=C1)OCO4)C(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147983 | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107259-48-3 | |
Record name | Aristolochic acid E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107259483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of aristolochic acid E and where was it discovered?
A1: this compound is a naturally occurring phenanthrene compound characterized by the presence of a nitro group. It was first isolated from the roots of the Aristolochia contorta Bunge plant. [, ] Its structure is defined as 7-methoxy-8-hydroxy-aristolochic acid. []
Q2: Apart from this compound, what other compounds were found in the Aristolochia contorta Bunge plant?
A2: In addition to this compound, researchers identified five other compounds within the Aristolochia contorta Bunge plant: allantoin, aristolochic acid A, magnoflorine, β-sitosterol, and daucosterol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.